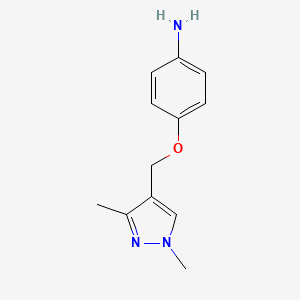
(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,4-Dibenzyl-2-(chloromethyl)piperazine is a chiral piperazine derivative characterized by the presence of two benzyl groups and a chloromethyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-1,4-Dibenzylpiperazine.
Chloromethylation: The chloromethylation of ®-1,4-Dibenzylpiperazine is achieved using formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces the chloromethyl group at the 2-position of the piperazine ring.
Industrial Production Methods
Industrial production of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of ®-1,4-Dibenzylpiperazine.
Chloromethylation: Chloromethylation using formaldehyde and hydrochloric acid in industrial reactors, ensuring controlled reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
®-1,4-Dibenzyl-2-(chloromethyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperazine ring or the benzyl groups, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted piperazine derivatives with various functional groups replacing the chlorine atom.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Reduced piperazine derivatives with altered benzyl groups.
科学研究应用
®-1,4-Dibenzyl-2-(chloromethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, particularly their interactions with neurotransmitter receptors.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including ligands for metal complexes and catalysts.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound can interact with neurotransmitter receptors, modulating their activity and influencing neurological processes.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction Pathways: The compound can influence signal transduction pathways, altering cellular responses to external stimuli.
相似化合物的比较
Similar Compounds
1,4-Dibenzylpiperazine: Lacks the chloromethyl group but shares the benzyl-substituted piperazine core.
1-Benzyl-4-(chloromethyl)piperazine: Contains only one benzyl group and one chloromethyl group.
1,4-Dibenzyl-2-methylpiperazine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
®-1,4-Dibenzyl-2-(chloromethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and chloromethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
(2R)-1,4-dibenzyl-2-(chloromethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECDQDHFCOVSK-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
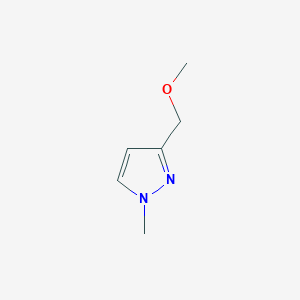
![methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B2769651.png)
![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)
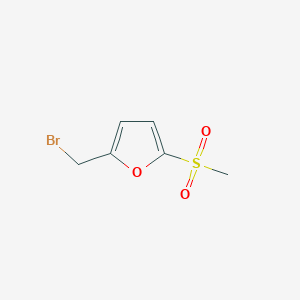
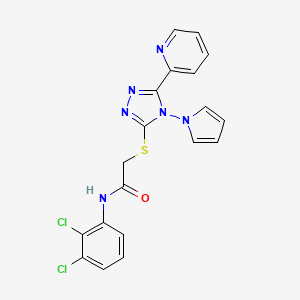
![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)
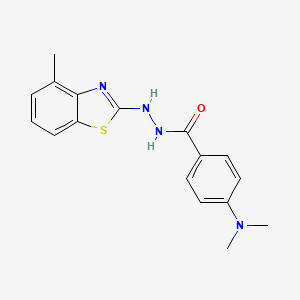
![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)
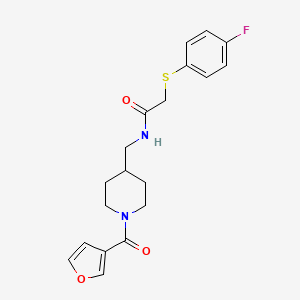
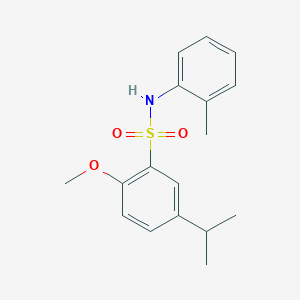
![1-[4-(1H-indazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2769667.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)

